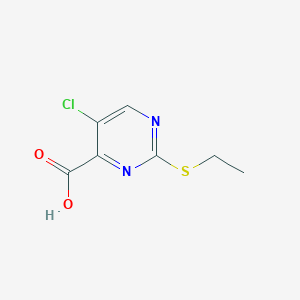

Ácido 5-cloro-2-(etiltio)pirimidina-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

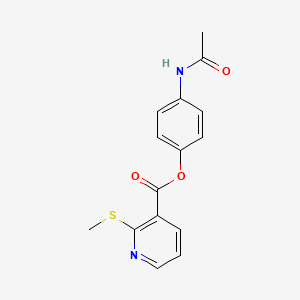

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7ClN2O2S It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Aplicaciones Científicas De Investigación

Intermedio Sintético

“Ácido 5-cloro-2-(etiltio)pirimidina-4-carboxílico” se utiliza como intermedio sintético en la preparación de diversos compuestos .

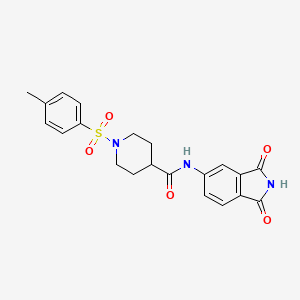

Inhibidores de GSK3β

Se utiliza en la preparación de inhibidores de GSK3β . GSK3β, o glucógeno sintasa quinasa 3 beta, es una proteína quinasa involucrada en diversos procesos celulares como el metabolismo del glucógeno, la señalización celular y la división celular. Los inhibidores de GSK3β están siendo investigados por su posible uso en el tratamiento de enfermedades como la enfermedad de Alzheimer, el trastorno bipolar y el cáncer.

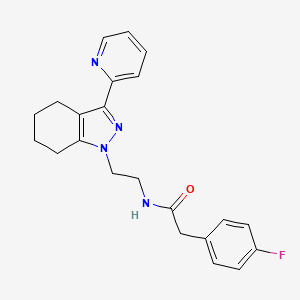

Inhibidores no nucleósidos de la transcriptasa inversa

Este compuesto también se utiliza en la síntesis de inhibidores no nucleósidos de la transcriptasa inversa para el tratamiento de la infección por VIH . La transcriptasa inversa es una enzima que utiliza el VIH para replicarse. Los inhibidores de esta enzima pueden evitar que el virus se multiplique, lo que ralentiza la progresión de la enfermedad.

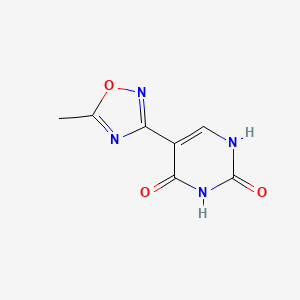

Actividades antiinflamatorias

Las pirimidinas, incluidos los derivados como el “this compound”, presentan una gama de efectos farmacológicos, incluidas actividades antiinflamatorias . Pueden inhibir la expresión y las actividades de ciertos mediadores inflamatorios vitales, lo que puede utilizarse potencialmente en el tratamiento de diversas enfermedades inflamatorias.

Investigación y uso experimental

Este compuesto se ofrece para uso experimental e investigativo . Puede utilizarse en diversos entornos de laboratorio para estudiar sus propiedades y aplicaciones potenciales.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid typically involves the chlorination of 2-(ethylthio)pyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents.

Industrial Production Methods: Industrial production of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxy

Propiedades

IUPAC Name |

5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLLQQCIXDDUBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)

![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)

![(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386787.png)

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)